3-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole
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Overview
Description
3-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridazinyl moiety: This can be achieved through the reaction of tert-butyl hydrazine with a suitable pyridazine derivative under controlled conditions.
Attachment of the pyrrolidine ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the pyridazinyl moiety reacts with a pyrrolidine derivative.
Formation of the indazole ring: The final step involves the cyclization of the intermediate product to form the indazole ring, which can be facilitated by using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: The compound can be studied for its potential therapeutic effects and pharmacokinetic properties.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- 6-(tert-butyl)pyridazin-3(2H)-one
- Pyrrolidine-2,5-dione
Uniqueness
3-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a diverse range of molecular targets and participate in various chemical reactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H27N5O2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylindazol-3-yl)methanone |
InChI |
InChI=1S/C22H27N5O2/c1-22(2,3)18-9-10-19(24-23-18)29-14-15-11-12-27(13-15)21(28)20-16-7-5-6-8-17(16)26(4)25-20/h5-10,15H,11-14H2,1-4H3 |
InChI Key |
WIUZSTSQGHJUKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=NN(C4=CC=CC=C43)C |
Origin of Product |
United States |
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